While the exact mechanism of action of ethylhydrocupreine hydrochloride is not fully elucidated in the provided papers, its bactericidal effect is attributed to its interaction with bacterial cells. Research suggests that ethylhydrocupreine hydrochloride exerts its effect by interfering with the cellular processes of pneumococci. One proposed mechanism involves the inhibition of pneumococcal growth by preventing the formation of bacterial colonies .
Ethylhydrocupreine hydrochloride has demonstrated significant antimicrobial activity against pneumococci. This property led to its exploration as a potential therapeutic agent for pneumococcal infections like pneumonia, empyema, and meningitis , , . Animal studies, particularly in guinea pigs and dogs, demonstrated its effectiveness in treating experimental pneumococcal pleuritis and meningitis , .
The selective toxicity of ethylhydrocupreine hydrochloride towards Streptococcus pneumoniae became a valuable tool for bacterial identification. Its use in a blood agar medium inhibits the growth of pneumococci even at low concentrations (1 in 50,000), distinguishing them from other alpha-hemolytic streptococci . This method provided a simpler and faster alternative to the bile solubility test, a then-standard method for differentiating pneumococci.
Research explored the combined effect of ethylhydrocupreine hydrochloride with other antimicrobial agents. Studies investigated its synergistic potential with sulfanilamide and sulfapyridine against pneumococci, but the results were inconclusive . This line of research aimed to enhance the effectiveness of antimicrobial treatments, particularly against challenging infections.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6